molecular formula C17H20N6O4S B1139427 Ruxolitinib sulfate CAS No. 1092939-16-6

Ruxolitinib sulfate

Cat. No.: B1139427
CAS No.: 1092939-16-6
M. Wt: 404.4 g/mol
InChI Key: LGJWVXWQCTZSGC-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ruxolitinib sulfate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce the necessary pharmacophores. The final step involves the formation of the sulfate salt to enhance the compound’s solubility and bioavailability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ruxolitinib sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further pharmacological studies .

Scientific Research Applications

Ruxolitinib sulfate has a wide range of scientific research applications, including:

Mechanism of Action

Ruxolitinib sulfate exerts its effects by selectively inhibiting JAK1 and JAK2, which are key components of the JAK-STAT signaling pathway. This inhibition prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream signaling events that lead to abnormal cell proliferation and survival. The compound specifically targets the ATP-binding site of JAK1 and JAK2, making it highly effective in conditions characterized by JAK-STAT pathway dysregulation .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: Another JAK inhibitor that targets JAK1 and JAK3, used primarily for rheumatoid arthritis.

    Baricitinib: A selective JAK1 and JAK2 inhibitor used for rheumatoid arthritis and COVID-19.

    Fedratinib: A selective JAK2 inhibitor used for myelofibrosis.

Uniqueness

Ruxolitinib sulfate is unique due to its high selectivity for JAK1 and JAK2, with minimal off-target effects on other kinases. This selectivity contributes to its efficacy and safety profile in treating myeloproliferative neoplasms and other conditions .

Biological Activity

Ruxolitinib sulfate is a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, which play crucial roles in cytokine signaling and hematopoiesis. This compound has been primarily developed for the treatment of myelofibrosis and polycythemia vera, both of which are types of myeloproliferative neoplasms. The following sections detail its biological activity, pharmacodynamics, clinical efficacy, and case studies.

Ruxolitinib exerts its effects by inhibiting the JAK-STAT signaling pathway, which is vital for the transduction of signals from various cytokines. By blocking JAK1 and JAK2, ruxolitinib reduces the phosphorylation of signal transducer and activator of transcription (STAT) proteins, leading to decreased expression of pro-inflammatory cytokines. This mechanism results in:

  • Inhibition of cell proliferation : Ruxolitinib induces apoptosis in malignant cells.
  • Reduction in pro-inflammatory cytokines : It lowers plasma levels of cytokines such as IL-6 and TNF-α, which are often elevated in myelofibrosis patients .

Pharmacokinetics

Ruxolitinib is well absorbed with a bioavailability of approximately 95% and is highly protein-bound (97% to albumin). The compound undergoes extensive hepatic metabolism primarily via CYP3A4, with renal excretion being the main route for its metabolites. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability95%
Volume of distribution53-65 L
Terminal elimination half-life~3 hours
Major metabolitesM18, M16, M27

The pharmacological activity of its metabolites contributes significantly to its overall efficacy .

Myelofibrosis

Ruxolitinib has shown substantial clinical benefits in patients with myelofibrosis. In Phase III trials:

  • Spleen Volume Reduction : Approximately 42% of patients experienced a ≥35% reduction in spleen volume at week 24 compared to only 1% in the placebo group (P<0.0001) .
  • Total Symptom Score Improvement : A ≥50% improvement in total symptom score (TSS) was achieved by 46% of ruxolitinib-treated patients versus 5% in the placebo group (P<0.0001) .

Case Studies

  • Case Study on Efficacy : In a study involving patients with advanced myelofibrosis, ruxolitinib treatment led to a rapid reduction in spleen size and improvement in quality of life metrics. Patients reported significant relief from symptoms such as fatigue and abdominal discomfort .
  • Adverse Effects : While ruxolitinib is effective, it is associated with dose-dependent cytopenias, particularly anemia and thrombocytopenia. Monitoring blood counts is essential during treatment .

Additional Applications

Ruxolitinib has also been studied for its potential use in other conditions such as metastatic breast cancer. A Phase II study indicated that ruxolitinib could reduce the activity of JAK/STAT-induced genes, suggesting broader therapeutic applications beyond hematological malignancies .

Properties

CAS No.

1092939-16-6

Molecular Formula

C17H20N6O4S

Molecular Weight

404.4 g/mol

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid

InChI

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1

InChI Key

LGJWVXWQCTZSGC-XFULWGLBSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O

Synonyms

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ruxolitinib sulfate
Reactant of Route 2
Reactant of Route 2
Ruxolitinib sulfate
Reactant of Route 3
Reactant of Route 3
Ruxolitinib sulfate
Reactant of Route 4
Reactant of Route 4
Ruxolitinib sulfate
Reactant of Route 5
Reactant of Route 5
Ruxolitinib sulfate
Reactant of Route 6
Ruxolitinib sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.